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molecular formula C8H12N2O2 B1360052 1,2-Bis(2-cyanoethoxy)ethane CAS No. 3386-87-6

1,2-Bis(2-cyanoethoxy)ethane

Cat. No. B1360052
M. Wt: 168.19 g/mol
InChI Key: VTHRQKSLPFJQHN-UHFFFAOYSA-N
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Patent
US04130602

Procedure details

To a 5 liter double walled (for water cooling) glass reactor with a bottom drain and stopcock was charged 930 grams (15 moles) of ethylene glycol and 45.6 grams of 40% aqueous KOH solution. Some 1620 grams (30.6 moles) of acrylonitrile (NC--CH=CH2) were then added dropwise with stirring at such a rate that the temperature was kept below 35° C. After the addition was completed the mixture was stirred an additional hour and then allowed to stand overnight. The mixture was then neutralized to a pH of 7 by the addition of 6 molar HCl. After washing with saturated NaCl solution three times, the product was separated from the aqueous layer, dried over CaCl2 and passed through an Al2O3 column to insure that all basic materials had been removed. The yield obtained was 90% of theoretical.
Quantity
930 g
Type
reactant
Reaction Step One
Name
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
1620 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[OH-].[K+].[C:7](#[N:10])[CH:8]=[CH2:9].Cl>O>[CH2:8]([C:7]#[N:10])[CH2:9][O:3][CH2:2][CH2:1][O:4][CH2:9][CH2:8][C:7]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
930 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
45.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
1620 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at such a rate that the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 35° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
was stirred an additional hour
WASH
Type
WASH
Details
After washing with saturated NaCl solution three times
CUSTOM
Type
CUSTOM
Details
the product was separated from the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over CaCl2
CUSTOM
Type
CUSTOM
Details
had been removed
CUSTOM
Type
CUSTOM
Details
The yield obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(COCCOCCC#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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